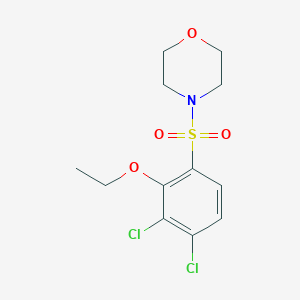
2,3-Dichloro-6-(4-morpholinylsulfonyl)phenyl ethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-6-(4-morpholinylsulfonyl)phenyl ethyl ether, commonly known as DMSPE, is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of DMSPE is not fully understood. However, it has been suggested that DMSPE may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
DMSPE has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2, an enzyme involved in the production of inflammatory prostaglandins. DMSPE has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DMSPE has been shown to inhibit the replication of several viruses, including HIV-1, HCV, and influenza A virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMSPE has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. DMSPE is also relatively stable and can be stored for extended periods of time. However, one limitation of DMSPE is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on DMSPE. One area of research is the development of DMSPE analogs with improved therapeutic properties. Another area of research is the investigation of the mechanism of action of DMSPE, which may provide insights into the development of new therapeutic strategies. Additionally, further studies are needed to evaluate the safety and efficacy of DMSPE in animal models and clinical trials.
Conclusion:
In conclusion, DMSPE is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and antiviral properties, and has been studied for its potential use in the treatment of neurological disorders. While the mechanism of action of DMSPE is not fully understood, it has several advantages for lab experiments and several future directions for research.
Métodos De Síntesis
DMSPE is a synthetic compound that can be synthesized through a multistep process. The first step involves the reaction of 2,3-dichlorophenol and 4-morpholinylsulfonamide to produce 2,3-dichloro-6-(4-morpholinylsulfonyl)phenol. This intermediate is then reacted with ethyl iodide to produce DMSPE.
Aplicaciones Científicas De Investigación
DMSPE has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and antiviral properties. DMSPE has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
2,3-Dichloro-6-(4-morpholinylsulfonyl)phenyl ethyl ether |
|---|---|
Fórmula molecular |
C12H15Cl2NO4S |
Peso molecular |
340.2 g/mol |
Nombre IUPAC |
4-(3,4-dichloro-2-ethoxyphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C12H15Cl2NO4S/c1-2-19-12-10(4-3-9(13)11(12)14)20(16,17)15-5-7-18-8-6-15/h3-4H,2,5-8H2,1H3 |
Clave InChI |
ZYIWICYNQPYMFG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCOCC2 |
SMILES canónico |
CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288524.png)

![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B288532.png)




![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B288555.png)





